Superior In Vitro Potency of STING Agonist-20 Core Compared to Clinical Benchmark ADU-S100
The core STING agonist-20 moiety exhibits significantly higher potency than the clinical-stage CDN agonist ADU-S100. In a cellular assay using THP-1 monocytes, STING agonist-20 activates the STING pathway with an EC50 range of 30-100 nM . In a comparable THP1-Lucia cell assay, ADU-S100 (2'3'-c-di-AM(PS)2) demonstrated an EC50 of 2.9 µM .
| Evidence Dimension | STING Activation Potency |
|---|---|
| Target Compound Data | EC50 = 30 - 100 nM (STING agonist-20 core) |
| Comparator Or Baseline | ADU-S100 (EC50 = 2.9 µM / 2900 nM) |
| Quantified Difference | STING agonist-20 core exhibits approximately 29- to 97-fold greater potency |
| Conditions | THP-1 human monocyte cell line (STING agonist-20) vs. THP1-Lucia reporter cell line (ADU-S100) |
Why This Matters
This higher intrinsic potency of the STING agonist core allows for a lower payload dose within an ADC, potentially reducing off-target toxicity while maintaining therapeutic efficacy.
- [1] Clinisciences. STING agonist-20 Product Datasheet. View Source
- [2] Dithioethanol (DTE)-Conjugated Deoxyribose Cyclic Dinucleotide Prodrugs (DTE-dCDNs) as STING Agonist. Int J Mol Sci. 2024 Jan; 25(1): 229. View Source
